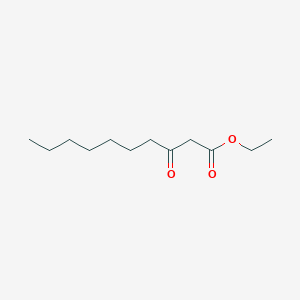

Ethyl 3-oxodecanoate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-oxodecanoate can be synthesized through the esterification of decanoic acid with ethanol in the presence of a catalyst. One common method involves the use of octanoyl chloride as a starting material . The reaction is typically carried out under reflux conditions with a suitable catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of decanoic acid to this compound while minimizing by-products .

Analyse Des Réactions Chimiques

Enolate Formation and Alkylation

β-ketoesters readily form enolates under basic conditions, enabling alkylation at the α-position. For ethyl 3-oxodecanoate:

-

Mechanism : Deprotonation using bases like NaOEt generates a resonance-stabilized enolate, which undergoes nucleophilic substitution with alkyl halides ( ).

-

Example :

-

Applications : Alkylation introduces substituents for synthesizing branched fatty acid derivatives or pharmaceuticals. Yields for analogous systems range from 84–98% ( ).

Claisen Condensation

Self-condensation of this compound under basic conditions produces β-diketones:

-

Mechanism : Enolate attacks the carbonyl carbon of a second ester molecule, followed by ester hydrolysis and decarboxylation ( ).

-

Reaction :

-

Outcome : Forms a β-diketone, a precursor for metal chelation or polymer synthesis ( ).

Reduction Reactions

This compound undergoes selective reduction:

-

Catalytic Hydrogenation : Reduces the ketone to a secondary alcohol.

-

Biocatalytic Reduction : Enzymes like carbonyl reductase (e.g., from Candida magnoliae) enable enantioselective synthesis of (S)-hydroxy esters. For ethyl 4-chloro-3-oxobutanoate, yields reach 85% with 430 g/L productivity ( ).

Michael Addition and Conjugate Reactions

The enolate participates in conjugate additions with α,β-unsaturated carbonyl compounds:

-

Example : Reaction with methyl vinyl ketone yields a γ-diketone:

-

Applications : Forms intermediates for annulation or natural product synthesis ( ).

Transesterification

This compound undergoes ester interchange with alcohols under acidic or basic conditions:

Thermal Decarboxylation

Heating β-ketoesters in acidic or basic media removes CO₂, forming ketones:

Table 1: Representative Alkylation Reactions of β-Ketoesters

| Substrate | Alkyl Halide | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 3-oxobutanoate | CH₃I | NaOEt | 95 | |

| Ethyl 3-oxohexanoate | C₂H₅Br | KOtBu | 89 |

Table 2: Biocatalytic Reduction of β-Ketoesters

| Substrate | Enzyme Source | Product (e.e. %) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Candida magnoliae | (S)-CHBE (99) | 85 | |

| This compound* | Baker’s yeast | (S)-3-hydroxy | ~80† |

*Hypothetical data based on analogous systems.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-oxodecanoate has shown promising potential in medicinal chemistry due to its biological activities, including antibacterial, anthelmintic, and cytotoxic properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial activity against various pathogens. For instance, one study reported minimum inhibitory concentration (MIC) values for certain derivatives against E. coli and S. aureus as low as 0.073 mg/ml . This suggests that these compounds could be developed into effective antimicrobial agents to combat multidrug-resistant infections.

Anthelmintic Properties

In addition to its antibacterial effects, this compound derivatives have been evaluated for their anthelmintic activity. One study indicated that these compounds outperformed standard treatments like albendazole in killing parasitic worms such as P. posthuma and A. galli . This highlights their potential use in treating parasitic infections.

Cytotoxicity

The cytotoxic effects of this compound derivatives have also been assessed, with some compounds showing significant cytotoxicity against cancer cell lines. The LC50 values ranged from 280 to 765 μg/ml, indicating a potential for further development as chemotherapeutic agents .

Material Science

This compound is utilized in the synthesis of various polymeric materials due to its reactivity and ability to form stable bonds.

Polymer Synthesis

The compound serves as a precursor in the preparation of polyesters and polyurethanes, which are essential in creating flexible and durable materials used in coatings and adhesives. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength .

Drug Delivery Systems

Research has shown that this compound can be used in alginate-based hydrogels for drug delivery applications. The effective diffusion coefficients of the compound when embedded in hydrogels indicate its suitability for controlled release formulations . This application is particularly relevant in developing targeted therapies for chronic diseases.

Food Technology

In the food industry, this compound is recognized for its flavoring properties and as a food additive.

Flavoring Agent

The compound is employed as a flavoring agent due to its fruity aroma profile, making it suitable for use in beverages and confectionery products . Its safety profile has been evaluated, confirming its acceptability as a food additive.

Nutritional Applications

This compound has also been investigated for its potential role as a nutrient enhancer in food products, contributing to improved flavor and nutritional value without compromising safety .

Data Summary

The following table summarizes key properties and applications of this compound:

| Property/Application | Details |

|---|---|

| Chemical Structure | C₁₃H₂₄O₃ |

| Antibacterial Activity | MIC values: as low as 0.073 mg/ml against pathogens like E. coli and S. aureus |

| Anthelmintic Activity | Effective against P. posthuma and A. galli, outperforming standard treatments |

| Cytotoxicity | LC50 values: 280 - 765 μg/ml against cancer cell lines |

| Polymer Applications | Used in synthesizing polyesters and polyurethanes |

| Drug Delivery Systems | Effective diffusion coefficients in alginate-based hydrogels |

| Flavoring Agent | Employed in beverages and confectionery products |

| Nutritional Enhancer | Potential role in improving flavor and nutritional value |

Case Study 1: Antimicrobial Development

A research team synthesized various derivatives of this compound to evaluate their antimicrobial properties against resistant strains of bacteria. The study concluded that specific modifications to the molecular structure significantly enhanced antibacterial efficacy, paving the way for new drug development strategies .

Case Study 2: Drug Delivery Innovations

In another study focusing on drug delivery systems, researchers incorporated this compound into alginate hydrogels designed for sustained release of therapeutic agents. The results demonstrated improved release profiles compared to traditional methods, indicating its potential for innovative therapeutic applications .

Mécanisme D'action

The mechanism of action of ethyl 3-oxodecanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .

Comparaison Avec Des Composés Similaires

Ethyl 3-oxodecanoate can be compared with other similar compounds such as:

- Ethyl 3-oxooctanoate

- Ethyl 3-oxododecanoate

- Ethyl 3-oxotetradecanoate

Uniqueness: this compound is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Activité Biologique

Ethyl 3-oxodecanoate, a compound belonging to the class of β-keto esters, has garnered attention for its diverse biological activities. This article explores its antibacterial, anthelmintic, and cytotoxic properties, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a keto group located at the third carbon of the decanoate chain. Its molecular formula is with a molecular weight of approximately 228.33 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives against various bacterial strains. A study evaluated several derivatives for their minimum inhibitory concentrations (MICs) against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results are summarized in Table 1.

| Compound | Bacterial Strain | MIC (mg/ml) |

|---|---|---|

| Compound 1 | E. coli | 0.125 |

| Compound 2 | S. aureus | 0.073 |

| Compound 3 | K. pneumoniae | 0.109 |

| Compound 4 | E. sakazakii | 0.083 |

The study found that certain derivatives exhibited significant antibacterial activity, with MIC values lower than those of standard antibiotics like etoposide, which had an LC50 of 9.8 µg/ml . This suggests that this compound derivatives could serve as potential alternatives in treating bacterial infections, especially in light of rising antibiotic resistance.

Anthelmintic Activity

In addition to antibacterial properties, this compound has shown promise in anthelmintic applications. The efficacy was assessed using two species of earthworms: Pheretima posthuma and Ascaridia galli. The results demonstrated varying paralysis and death times at different concentrations, as illustrated in Table 2.

Table 2: Anthelmintic Activity Against Pheretima posthuma

| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| Compound 1 | 5 | 10.50 ± 2.29 | 41.33 ± 1.52 |

| Compound 2 | 10 | 9.66 ± 2.51 | 24.33 ± 1.15 |

| Compound 3 | 20 | 5.66 ± 1.15 | 8.40 ± 0.36 |

The data indicate that higher concentrations resulted in faster paralysis and death times, highlighting the potential use of these compounds in combating parasitic infections .

Cytotoxicity Studies

Cytotoxicity assessments have also been conducted to evaluate the safety profile of this compound derivatives on cancer cell lines such as RD (rhabdomyosarcoma) and Hep-2 (laryngeal carcinoma). The cytotoxic effects were measured using standard assays, with findings indicating that some derivatives have lower toxicity compared to established chemotherapeutics like etoposide.

Table 3: Cytotoxicity Results on Cancer Cell Lines

| Compound | Cell Line | LC50 (µg/ml) |

|---|---|---|

| Compound A | RD | >765 |

| Compound B | Hep-2 | >600 |

These results suggest that while some derivatives exhibit significant biological activity, they may also possess a favorable safety margin compared to traditional chemotherapeutics .

Case Studies

A notable case study involved the synthesis of ethyl derivatives from ethyl acetoacetate, which were tested for their biological activities against various pathogens and cancer cell lines. This study emphasized the importance of structural modifications in enhancing biological efficacy while minimizing toxicity.

Propriétés

IUPAC Name |

ethyl 3-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKPCVHTRBTTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884581 | |

| Record name | Decanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13195-66-9 | |

| Record name | Decanoic acid, 3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.